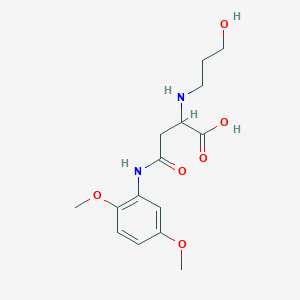

4-((2,5-Dimethoxyphenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-((2,5-Dimethoxyphenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid" is a structurally complex molecule that may have interesting chemical and physical properties due to its functional groups and potential for intramolecular interactions. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include selective photocycloaddition, ring opening, and protection of functional groups. For instance, the synthesis of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and its derivatives involves a highly endo-selective [2 + 2]-photocycloaddition followed by regioselective ring opening and Hofmann rearrangement . This suggests that the synthesis of our compound could also involve similar complex reactions, particularly if a cyclobutane derivative is a precursor or if stereochemical control is desired.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods, including FT-IR, NMR, and X-ray diffraction . These studies reveal the importance of intramolecular hydrogen bonding and the impact of such interactions on the molecular conformation. The presence of amino and hydroxy groups in our compound suggests that it may also exhibit significant intramolecular hydrogen bonding, which could influence its molecular geometry and reactivity.

Chemical Reactions Analysis

The chemical reactivity of similar compounds is influenced by the presence of functional groups that can participate in various reactions. For example, the NH stretching frequency in the IR spectrum of a related compound indicates a weakening of the NH bond, which could result in proton transfer to a neighboring oxygen atom . This implies that our compound may also undergo reactions that involve proton transfer or other interactions between its amino and oxo groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like the one can be deduced from their molecular structure and intermolecular interactions. The crystal structure, thermal stability, and absorption properties of related compounds have been characterized, providing insights into their behavior under different conditions . The presence of hydrogen bonds and other non-covalent interactions in the crystal lattice can affect the melting point, solubility, and other physical properties. The electronic properties, such as HOMO and LUMO energies, give information about the compound's reactivity and potential applications in materials science .

Scientific Research Applications

Vibrational Spectroscopy and Molecular Structure

Vibrational Spectroscopy Applications : The study of chloramphenicol derivatives using vibrational spectroscopy (Raman and infrared) and DFT calculations revealed insights into the structural and interaction dynamics of these compounds. Such analyses help understand the molecular vibrations, stability, and hydrogen bonding patterns, which are crucial for designing drugs and materials with specific properties (Fernandes et al., 2017).

Molecular Structure and Hyperpolarizability : The analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid provided insights into its molecular structure, vibrational wavenumbers, and hyperpolarizability, showcasing its potential in nonlinear optical materials due to its significant first hyperpolarizability and infrared intensities (Raju et al., 2015).

Synthetic Techniques and Solid-Phase Synthesis

- Solid-Phase Peptide Synthesis : Novel methods for solid-phase synthesis of protected peptide segments using hydroxamic acid derivatives demonstrate the versatility of these compounds in peptide synthesis. The development of new handles and linkers facilitates the synthesis of otherwise challenging peptide sequences, which can have implications for drug development and biomaterials research (Albericio & Bárány, 1991).

Molecular Docking and Biological Studies

- Molecular Docking and Biological Activities : Comparative studies on butanoic acid derivatives through spectroscopic, structural, electronic, and optical analyses alongside molecular docking reveal their potential inhibition of Placenta growth factor (PIGF-1), indicating potential pharmacological importance. Such research highlights the role of these compounds in the development of new therapeutic agents (Vanasundari et al., 2018).

Fluorescent Probes for Bioimaging

- Development of Fluorescent Probes : The synthesis of a novel fluorescent probe for β-amyloids demonstrates the utility of 4-oxobutanoic acid derivatives in creating sensitive tools for bioimaging. This particular probe exhibits high binding affinities toward Aβ(1–40) aggregates, providing a powerful tool for Alzheimer’s disease diagnosis and research (Fa et al., 2015).

properties

IUPAC Name |

4-(2,5-dimethoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O6/c1-22-10-4-5-13(23-2)11(8-10)17-14(19)9-12(15(20)21)16-6-3-7-18/h4-5,8,12,16,18H,3,6-7,9H2,1-2H3,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIPSURXXOOISH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CC(C(=O)O)NCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2,5-Dimethoxyphenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2515920.png)

![5-({3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2515925.png)

![[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2515931.png)

![N-[3-(2-tert-butylpyrimidin-4-yl)propyl]prop-2-enamide](/img/structure/B2515938.png)

![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515939.png)